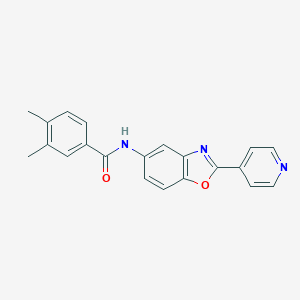
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of protein kinases such as CK1δ and CK2. Protein kinases are enzymes that regulate various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting these enzymes, this compound can disrupt these processes and lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide depend on the specific protein kinases that are targeted. For example, inhibition of CK1δ can lead to disruption of circadian rhythms and the development of neurological disorders such as Alzheimer's disease. Inhibition of CK2 can lead to inhibition of cell proliferation and survival, which can be beneficial in cancer treatment.
实验室实验的优点和局限性
One advantage of using 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its specificity towards protein kinases such as CK1δ and CK2. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the validity and reproducibility of lab experiments.
未来方向
There are several future directions for the study of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide. One direction is the development of new drugs based on this compound for the treatment of neurological disorders and cancer. Another direction is the study of the off-target effects of this compound and the development of more specific inhibitors of protein kinases. Additionally, the role of protein kinases in various cellular processes and diseases can be further elucidated using this compound as a tool.
合成方法
The synthesis of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves the condensation of 2-pyridin-4-yl-1,3-benzoxazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
科学研究应用
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential applications in various fields such as neurobiology, cancer research, and drug discovery. In neurobiology, this compound has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in regulating circadian rhythms and the development of neurological disorders such as Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in regulating cell proliferation and survival. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting protein kinases.
属性
产品名称 |
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-3-4-16(11-14(13)2)20(25)23-17-5-6-19-18(12-17)24-21(26-19)15-7-9-22-10-8-15/h3-12H,1-2H3,(H,23,25) |
InChI 键 |
JZDKGYIGJCVEAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)